Tiliacorine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

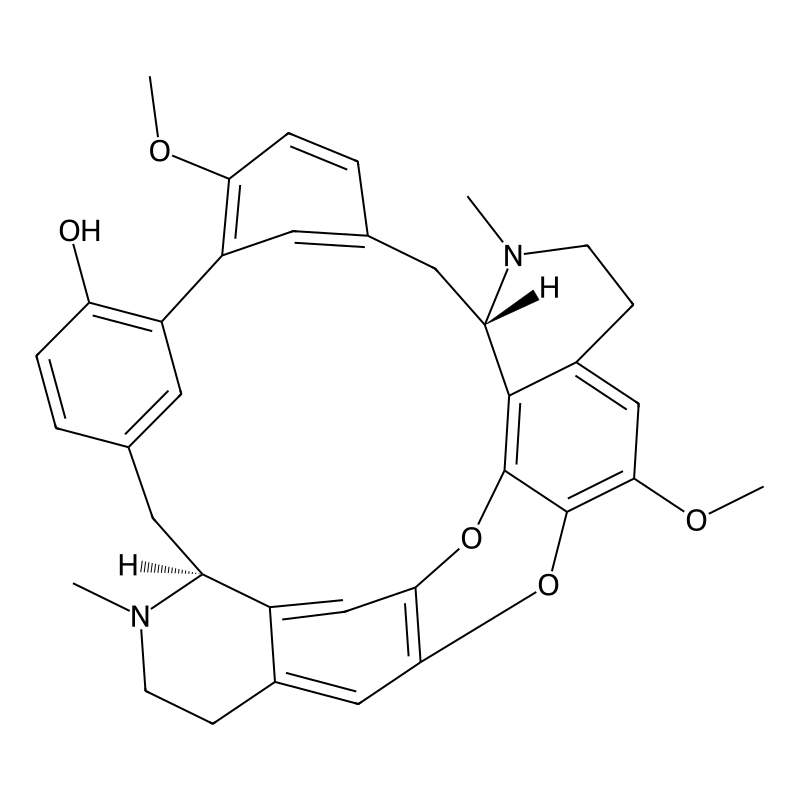

Tiliacorine is a bisbenzylisoquinoline alkaloid derived from the plant Tiliacora racemosa, commonly known for its medicinal properties. The compound has the molecular formula and is characterized by its complex structure, which includes multiple aromatic rings and nitrogen-containing groups. Tiliacorine is noted for its potential therapeutic effects, particularly in traditional medicine, where it has been used for various ailments, including anti-inflammatory and anticancer applications .

- Nucleophilic Substitution: The nitrogen atom in Tiliacorine can participate in nucleophilic substitution reactions, allowing modifications that can enhance its biological activity.

- Oxidation and Reduction: The presence of hydroxyl groups in its structure makes Tiliacorine susceptible to oxidation and reduction processes, which can affect its pharmacological properties.

- Condensation Reactions: As with many alkaloids, Tiliacorine can engage in condensation reactions, leading to the formation of more complex derivatives that may exhibit enhanced or altered biological activities .

Tiliacorine exhibits a range of biological activities:

- Anticancer Properties: Studies have shown that Tiliacorine possesses significant anticancer activity, particularly against various cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects: It has been reported to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Haematological Effects: Research indicates that Tiliacorine does not adversely affect haematological parameters, making it a candidate for further pharmacological studies without significant toxicity risks .

The synthesis of Tiliacorine typically involves extraction from Tiliacora racemosa, followed by purification processes such as chromatography. Synthetic methods may also include:

- Total Synthesis Approaches: Researchers have explored total synthesis routes that involve constructing the complex bisbenzylisoquinoline framework through multi-step organic reactions.

- Natural Product Isolation: Isolation techniques from plant materials often utilize solvents like ethanol or methanol to extract the alkaloid efficiently.

These methods ensure high purity and yield of Tiliacorine for research and potential therapeutic applications .

Tiliacorine's applications are primarily in the field of medicine:

- Pharmacology: Its anticancer and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.

- Traditional Medicine: In some cultures, extracts containing Tiliacorine are used for treating ailments such as fever and pain relief.

- Research: Ongoing studies are investigating its potential as a lead compound for drug development targeting various diseases .

Interaction studies involving Tiliacorine focus on its effects when combined with other compounds or treatments:

- Synergistic Effects: Research has indicated that Tiliacorine may enhance the efficacy of certain chemotherapeutic agents when used in combination, suggesting potential for combination therapies in cancer treatment.

- Metabolic Interactions: Studies on how Tiliacorine is metabolized in the body can provide insights into its pharmacokinetics and safety profile.

These studies are crucial for understanding how Tiliacorine can be effectively utilized in clinical settings .

Tiliacorine shares structural similarities with several other alkaloids. Here are some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tiliarine | Bisbenzylisoquinoline | Exhibits strong antioxidant activity |

| Berberine | Isoquinoline | Known for antimicrobial properties |

| Palmatine | Isoquinoline | Has significant cardiovascular effects |

| Morphine | Phenanthrene alkaloid | Potent analgesic properties |

Uniqueness of Tiliacorine

Tiliacorine is unique due to its specific bisbenzylisoquinoline structure, which distinguishes it from other alkaloids like berberine and morphine. Its combination of biological activities—particularly its dual role as an anticancer and anti-inflammatory agent—sets it apart from similar compounds, making it a valuable candidate for further research and development .

Tiliacorine is a complex alkaloid with the molecular formula C36H36N2O5, representing a total of 79 atoms within its structure [1]. The molecular weight of tiliacorine is 576.7 g/mol, making it a relatively large natural compound [1] [9]. The exact mass of tiliacorine has been determined to be 576.26242225 Da through high-resolution mass spectrometry techniques [1]. The percent composition of tiliacorine reveals its elemental distribution as carbon 74.98%, hydrogen 6.29%, nitrogen 4.86%, and oxygen 13.87%, demonstrating the carbon-rich nature of this alkaloid [6] [14].

Table 1: Molecular Properties of Tiliacorine

| Property | Value |

|---|---|

| Molecular Formula | C36H36N2O5 |

| Molecular Weight | 576.7 g/mol |

| Exact Mass | 576.26242225 Da |

| Percent Composition | C 74.98%, H 6.29%, N 4.86%, O 13.87% |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 2 |

| XLogP3-AA | 6.1 |

| Melting Point | 271-272°C |

| Optical Rotation | [α]D +105.3° |

| UV Absorption Maximum | 295, 265 nm (log ε 3.91, 3.48) |

Structural Elucidation and Confirmation

The structural elucidation of tiliacorine has a rich history spanning several decades, beginning with its initial isolation from Tiliacora racemosa in 1922 by Van Itallie and Steenhauer [14]. The first structural studies and preliminary structure proposals were conducted between 1959 and 1960 by Anjaneyulu and colleagues, as well as Rao and Row, who employed the analytical techniques available at that time [14]. The structure underwent significant revision in 1962 when Anjaneyula and colleagues applied newer analytical methods to refine their understanding of this complex molecule [14].

Further structural refinement occurred in 1969 through additional work by Anjaneyula and colleagues, who clarified more details about the complex ring systems and connectivity within the molecule [14]. In 1976, Shamma and Foy provided additional structural confirmation and refinements, solidifying the understanding of tiliacorine's complex architecture [14]. The complete structural elucidation involved a combination of various spectroscopic techniques including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy [7] [19].

The structure of tiliacorine features a complex polycyclic system characterized by two benzylisoquinoline units linked by ether bridges, forming a distinctive dibenzodioxin moiety [10] [23]. This structural arrangement creates a rigid molecular framework with limited conformational flexibility, as evidenced by the presence of only two rotatable bonds [1]. The compound contains one hydroxyl group that serves as a hydrogen bond donor and seven hydrogen bond acceptors, contributing to its potential for intermolecular interactions [1].

Stereochemistry and Absolute Configuration

Tiliacorine possesses two asymmetric centers located at positions C-1 and C-1', which are critical to its three-dimensional structure and biological activity [8] [13]. The absolute configuration of these stereogenic centers was not determined until 1978, when Bhakuni and colleagues conducted definitive studies to establish the stereochemistry of the molecule [8]. Through biosynthetic experiments with (R)- and (S)-N-methylcoclaurines in Tiliacora racemosa, researchers established that tiliacorine has the S configuration at the C-1 asymmetric center and the R configuration at the C-1' asymmetric center [8] [13].

This stereochemical arrangement distinguishes tiliacorine from its close structural relative, tiliacorinine, which possesses the SS configuration at both asymmetric centers [13]. The determination of absolute configuration was a significant achievement in natural product chemistry, as it required sophisticated analytical techniques and careful experimental design [8]. The stereochemical features of tiliacorine contribute to its specific three-dimensional shape, which influences its molecular recognition properties and potential biological activities [13] [25].

The optical rotation of tiliacorine has been measured as [α]D +105.3°, which is consistent with its specific stereochemical arrangement [9] [14]. This relatively high optical rotation value reflects the pronounced chirality of the molecule resulting from its asymmetric centers and rigid structural framework [14]. X-ray crystallography has been instrumental in confirming the absolute configuration of many natural products, though specific crystallographic data for tiliacorine is limited in the available literature [21].

IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for tiliacorine is (8R,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.1^4,30^.1^10,14^.1^15,19^.0^3,8^.0^25,33^.0^28,32^]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol [1] [2]. This complex name reflects the intricate polycyclic structure of the molecule and specifies the positions of functional groups and stereogenic centers [1]. The name is derived from systematic nomenclature rules that prioritize the description of the core ring system followed by substituents and stereochemical descriptors [1].

Structural Relationship to Other Bisbenzylisoquinoline Alkaloids

Tiliacorine belongs to the bisbenzylisoquinoline alkaloids, a large group within the isoquinoline alkaloids family that comprises more than 225 different compounds [10]. These alkaloids are characterized by their structure typically consisting of two benzyl-tetrahydroisoquinoline units linked by ether groups, and occasionally by carbon-carbon bonds [10]. Tiliacorine features a distinctive structural arrangement with one tail-tail linkage and two head-head linkages connecting to a dibenzodioxin moiety, which distinguishes it from other members of this alkaloid class [10].

Tiliacorinine is a stereoisomer of tiliacorine with the SS configuration at both asymmetric centers (C-1 and C-1'), whereas tiliacorine has the SR configuration [13]. This difference in stereochemistry at one asymmetric center represents the primary structural distinction between these two closely related alkaloids [13]. Both compounds have been isolated from Tiliacora triandra and share similar molecular frameworks despite their stereochemical differences [11] [16].

Dauricine represents the simplest representative of bisbenzylisoquinoline alkaloids with a tail-to-tail linkage [10]. In contrast to tiliacorine's complex structure, dauricine lacks the dibenzodioxin moiety and has a simpler overall architecture [10]. Tetrandrine and oxyacanthine contain both head-head and tail-tail linkages similar to tiliacorine but differ in their substitution patterns and lack the characteristic dibenzodioxin structure present in tiliacorine [10] [27]. Tubocurarine, another well-known bisbenzylisoquinoline alkaloid, features two head-tail linkages of tetrahydroisoquinoline units, which represents a different linkage pattern compared to tiliacorine [10].

Table 3: Structural Relationship of Tiliacorine to Other Bisbenzylisoquinoline Alkaloids

| Alkaloid | Structural Relationship to Tiliacorine | Key Differences |

|---|---|---|

| Tiliacorinine | Stereoisomer of tiliacorine with SS configuration at both asymmetric centers (C-1 and C-1') | Different stereochemistry at one asymmetric center |

| Dauricine | Simplest bisbenzylisoquinoline with tail-to-tail linkage, whereas tiliacorine has more complex linkage pattern | Simpler structure without dibenzodioxin moiety |

| Tetrandrine | Contains head-head and tail-tail linkages similar to tiliacorine but lacks the dibenzodioxin moiety | Different ether bridge arrangement and substitution pattern |

| Oxyacanthine | Contains both head-head and tail-tail linkages like tiliacorine but with different substitution pattern | Different substitution pattern and lacks dibenzodioxin structure |

| Tubocurarine | Features two head-tail linkages of tetrahydroisoquinoline units, different from tiliacorine's linkage pattern | Different linkage pattern between isoquinoline units |